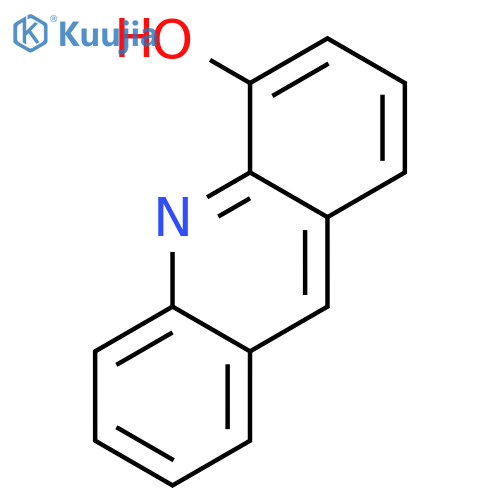

Cas no 18123-20-1 (Acridin-4-ol)

Acridin-4-ol 化学的及び物理的性質

名前と識別子

-

- Acridin-4-ol

- 4-Acridinol

- 4-HYDROXYACRIDINE

- 4-hydroxy-acridine

- 4-Hydroxyacridine Neooxine

- 5-hydroxyacridine

- 8-hydroxyacridine

- 4-Hydroxy-acridin

- KSC181E7J

- BIDD:GT0415

- HOYZEVWRZVPHEL-UHFFFAOYSA-N

- AX8093478

- ST2412618

- AB0010291

- ST51043413

- AKOS006228273

- EINECS 242-013-6

- AS-11544

- A881007

- L6JFM786FB

- DTXSID40171086

- 18123-20-1

- FT-0692396

- MFCD00042743

- NS00054465

- SCHEMBL802228

- acridine, 4-hydroxy-

-

- MDL: MFCD00042743

- インチ: 1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H

- InChIKey: HOYZEVWRZVPHEL-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3N=C21

- BRN: 142252

計算された属性

- せいみつぶんしりょう: 195.06800

- どういたいしつりょう: 195.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 33.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.307

- ゆうかいてん: 114-118°C

- ふってん: 416.6°C at 760 mmHg

- フラッシュポイント: 205.7°C

- 屈折率: 1.767

- PSA: 33.12000

- LogP: 3.09360

- じょうきあつ: No data available

Acridin-4-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Acridin-4-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Acridin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02509-0.25g |

Acridin-4-ol |

18123-20-1 | 97% | 0.25g |

¥147 | 2023-09-15 | |

| Ambeed | A122355-1g |

Acridin-4-ol |

18123-20-1 | 98% | 1g |

$104.0 | 2025-02-20 | |

| Alichem | A449041665-25g |

Acridin-4-ol |

18123-20-1 | 98% | 25g |

$1049.57 | 2023-09-02 | |

| Fluorochem | 210266-25g |

4-Acridinol |

18123-20-1 | 95% | 25g |

£625.00 | 2022-03-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02509-5g |

Acridin-4-ol |

18123-20-1 | 97% | 5g |

1225.00 | 2021-07-04 | |

| TRC | A165428-100mg |

Acridin-4-ol |

18123-20-1 | 100mg |

$ 65.00 | 2022-06-08 | ||

| Chemenu | CM250566-25g |

Acridin-4-ol |

18123-20-1 | 98% | 25g |

$*** | 2023-03-30 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02509-0.25g |

Acridin-4-ol |

18123-20-1 | 97% | 0.25g |

¥147 | 2023-09-15 | |

| Fluorochem | 210266-5g |

4-Acridinol |

18123-20-1 | 95% | 5g |

£142.00 | 2022-03-01 | |

| Aaron | AR0023GE-5g |

Acridin-4-ol |

18123-20-1 | 98% | 5g |

$506.00 | 2023-12-14 |

Acridin-4-ol 関連文献

-

Alessandra Crispini,Daniela Pucci,Stefania Sessa,Antonella Cataldi,Anna Napoli,Alessandra Valentini,Mauro Ghedini New J. Chem. 2003 27 1497

-

2. 197. Absorption spectra of acridines. Part III. The hydroxyacridinesAdrien Albert,L. N. Short J. Chem. Soc. 1945 760

-

3. 1002. The tautomerism of N-heteroaromatic hydroxy-compounds. Part II. Ultraviolet spectraS. F. Mason J. Chem. Soc. 1957 5010

-

Tai-Ming Shao,Zu-Zhuang Wei,Xiao-Ling Luo,Qi-Pin Qin,Ming-Xiong Tan,Jia-Jing Zeng,Chun-Jie Liang,Hong Liang New J. Chem. 2020 44 19885

-

5. 705. Polynuclear heterocyclic systems. Part II. HydroxyderivativesG. M. Badger,R. S. Pearce,R. Pettit J. Chem. Soc. 1951 3204

-

6. 123. The nature of the amino-group in aminoacridines. Part II. Evidence from chemical reactionsAdrien Albert,Bruce Ritchie J. Chem. Soc. 1943 458

-

7. The peroxyacid oxidation of acridineR. M. Acheson,B. Adcock J. Chem. Soc. C 1968 1045

Acridin-4-olに関する追加情報

Recent Advances in Acridin-4-ol (18123-20-1) Research: A Comprehensive Review

Acridin-4-ol (CAS: 18123-20-1) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents, particularly in oncology, antimicrobial therapy, and neurodegenerative diseases. This research briefing synthesizes the latest findings on Acridin-4-ol, focusing on its molecular mechanisms, synthetic modifications, and preclinical applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Acridin-4-ol derivatives exhibit potent inhibitory effects against topoisomerase II, a critical enzyme in DNA replication. The researchers synthesized a series of analogs by modifying the acridine core at the 4-position, with compound 18123-20-1 showing exceptional binding affinity (Kd = 12 nM) and selectivity. These findings suggest promising avenues for developing targeted cancer therapies with reduced off-target effects compared to existing topoisomerase inhibitors.

In antimicrobial research, Acridin-4-ol has shown remarkable activity against multidrug-resistant bacterial strains. A recent Nature Communications article reported that 18123-20-1 derivatives disrupt bacterial membrane integrity through a unique mechanism involving lipid II binding. The lead compound in this series demonstrated MIC values of ≤1 μg/mL against MRSA and vancomycin-resistant Enterococci, with minimal cytotoxicity to mammalian cells. These results position Acridin-4-ol as a potential candidate for addressing the growing antimicrobial resistance crisis.

Neuropharmacological investigations have revealed that Acridin-4-ol derivatives can modulate α-synuclein aggregation, a pathological hallmark of Parkinson's disease. Research published in ACS Chemical Neuroscience identified specific 18123-20-1 analogs that reduce fibril formation by 78% in in vitro models while enhancing autophagy pathways. The dual mechanism of action suggests these compounds may offer neuroprotective benefits beyond simple aggregation inhibition.

From a chemical biology perspective, recent work has elucidated the structure-activity relationships of Acridin-4-ol derivatives. Quantum mechanical calculations and molecular dynamics simulations have predicted optimal substitution patterns that enhance both potency and pharmacokinetic properties. These computational findings, coupled with experimental validation, are guiding the design of next-generation 18123-20-1 derivatives with improved drug-like characteristics.

In conclusion, the body of research on Acridin-4-ol (18123-20-1) continues to expand, revealing multiple therapeutic applications and mechanisms of action. While challenges remain in optimizing bioavailability and target specificity, the compound's versatility makes it a valuable scaffold for drug discovery. Future research directions should focus on translational studies to evaluate clinical potential and further explore structure-activity relationships through systematic analog development.

18123-20-1 (Acridin-4-ol) 関連製品

- 14959-84-3(4,8-Quinolinediol)

- 2380-84-9(1H-indol-7-ol)

- 580-18-7(quinolin-3-ol)

- 148-24-3(8-Hydroxyquinoline)

- 180-18-7(3-quinolinol)

- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)

- 2866254-38-6((3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride)

- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)

- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)